molecular formula C18H20N2O B2702023 2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one CAS No. 341955-59-7

2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one

Katalognummer: B2702023
CAS-Nummer: 341955-59-7
Molekulargewicht: 280.371
InChI-Schlüssel: ZKKFHBDYTOSSFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(4-tert-Butylphenyl)-2,3-dihydroquinazoline-4(1H)-one is a derivative of the quinazoline family, known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the molecular formula C18H20N2OC_{18}H_{20}N_{2}O and a molecular weight of approximately 280.37 g/mol. Its structure includes a quinazoline ring substituted with a tert-butylphenyl group, which contributes to its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties through various mechanisms:

  • Inhibition of Tyrosine Kinases : Quinazoline compounds have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in several cancers. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
  • Cytotoxic Effects : Studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. For example, it has been reported that certain derivatives can decrease the viability of cancer cells significantly compared to controls .

Anti-inflammatory Activity

Quinazolines are known for their anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation:

  • In Vivo Studies : In experimental models, compounds in this class have shown efficacy comparable to indomethacin, a standard anti-inflammatory drug. The mechanisms include inhibition of pro-inflammatory cytokines and pathways .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been widely documented:

  • Broad Spectrum Activity : this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, it shows effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate to strong antibacterial effects .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases:

  • Mechanistic Insights : Studies suggest that the presence of hydroxyl groups in the structure enhances antioxidant activity. The compound's ability to scavenge free radicals has been evaluated using various assays, showing promising results .

Summary of Biological Activities

Activity Mechanism/Effect Reference
AnticancerInhibition of EGFR tyrosine kinase ,
Anti-inflammatoryReduction of pro-inflammatory cytokines ,
AntimicrobialEffective against Staphylococcus aureus and E. coli ,
AntioxidantScavenging free radicals ,

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of several quinazoline derivatives on human cancer cell lines, revealing that this compound significantly inhibited cell growth compared to untreated controls.
  • Anti-inflammatory Evaluation : In a rat model of inflammation, the compound exhibited a reduction in paw edema comparable to standard anti-inflammatory treatments, suggesting its potential therapeutic application in inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of 2-(4-tert-butylphenyl)-2,3-dihydroquinazoline-4(1H)-one exhibit promising anticancer properties. For instance, compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that it can inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in neurodegenerative disorders like Alzheimer's disease. In vitro assays revealed that certain derivatives effectively reduced enzyme activity, indicating their potential role as therapeutic agents for cognitive disorders .

Antimicrobial Activity

Another significant application of this compound is its antimicrobial activity. Studies have shown that this compound exhibits inhibitory effects against a range of pathogenic bacteria and fungi. For example, derivatives have been synthesized and tested against strains like Candida albicans, demonstrating effective antifungal properties .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects on cancer cell linesShowed significant inhibition of cell proliferation in multiple cancer types
Neuroprotective EvaluationAssessed MAO and ChE inhibitionIndicated potential for treating Alzheimer's disease through enzyme inhibition
Antimicrobial TestingTested against various pathogensDemonstrated effective antifungal activity against Candida species

Eigenschaften

IUPAC Name

2-(4-tert-butylphenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,3)13-10-8-12(9-11-13)16-19-15-7-5-4-6-14(15)17(21)20-16/h4-11,16,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKFHBDYTOSSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.